

Technical Guide: (1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate in Asymmetric Synthesis

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Compound of Interest

Compound Name: (1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate**, a critical resolving agent and chiral building block in asymmetric synthesis. This document details its chemical identity, physical properties, and key applications, including detailed experimental protocols for its use in chiral resolution and as a precursor to the renowned Jacobsen's catalyst for enantioselective epoxidation.

Chemical Identity and Alternate Names

(1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate is a salt formed between the enantiomerically pure (1R,2R)-1,2-diaminocyclohexane and L-(+)-tartaric acid. This salt is often the direct product of the chiral resolution of racemic trans-1,2-diaminocyclohexane and serves as a stable, crystalline solid that is convenient for storage and handling.

A variety of synonyms and identifiers are used in literature and commercial listings for this compound. These are summarized in the table below to aid in its identification.

Identifier Type	Value
IUPAC Name	(1R,2R)-cyclohexane-1,2-diamine; (2R,3R)-2,3-dihydroxybutanedioic acid
CAS Number	39961-95-0 [1] [2]
Molecular Formula	C ₁₀ H ₂₀ N ₂ O ₆ (or C ₆ H ₁₄ N ₂ ·C ₄ H ₆ O ₆) [1] [2] [3]
Molecular Weight	264.28 g/mol [1] [2] [4]
Synonyms	(1R,2R)-Cyclohexane-1,2-diamine (2R,3R)-2,3-dihydroxysuccinate [2] [4] (R,R)-1,2-Diammoniumcyclohexane mono-(+)-tartrate [2] (1R,2R)-(+)-1,2-Cyclohexanediamine L-Tartrate [4] [5] (1R)-trans-1,2-Diaminocyclohexane L-Tartrate [3] [4] [5] (1R,2R)-1,2-Diaminocyclohexane-L-tartrate (R,R)-(+)-1,2-Diaminocyclohexane-L-Tartrate [6] Cyclohexanediaminetartrate [6] [7]

Physicochemical Properties

The physical and chemical properties of **(1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate** are crucial for its application in synthesis. Key quantitative data are presented below.

Property	Value
Appearance	White to off-white crystalline powder [3]
Melting Point	273 °C (decomposes) [2] [8] [9]
Optical Activity	[α] _{20/D} +12.5° (c=4 in H ₂ O) [9]
Purity	Typically ≥98% [3]

Experimental Protocols

Chiral Resolution of (\pm)-trans-1,2-Diaminocyclohexane

A primary application of L-(+)-tartaric acid is the resolution of racemic trans-1,2-diaminocyclohexane. The (1R,2R)-enantiomer forms a less soluble diastereomeric salt, **(1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate**, which preferentially crystallizes from the solution.

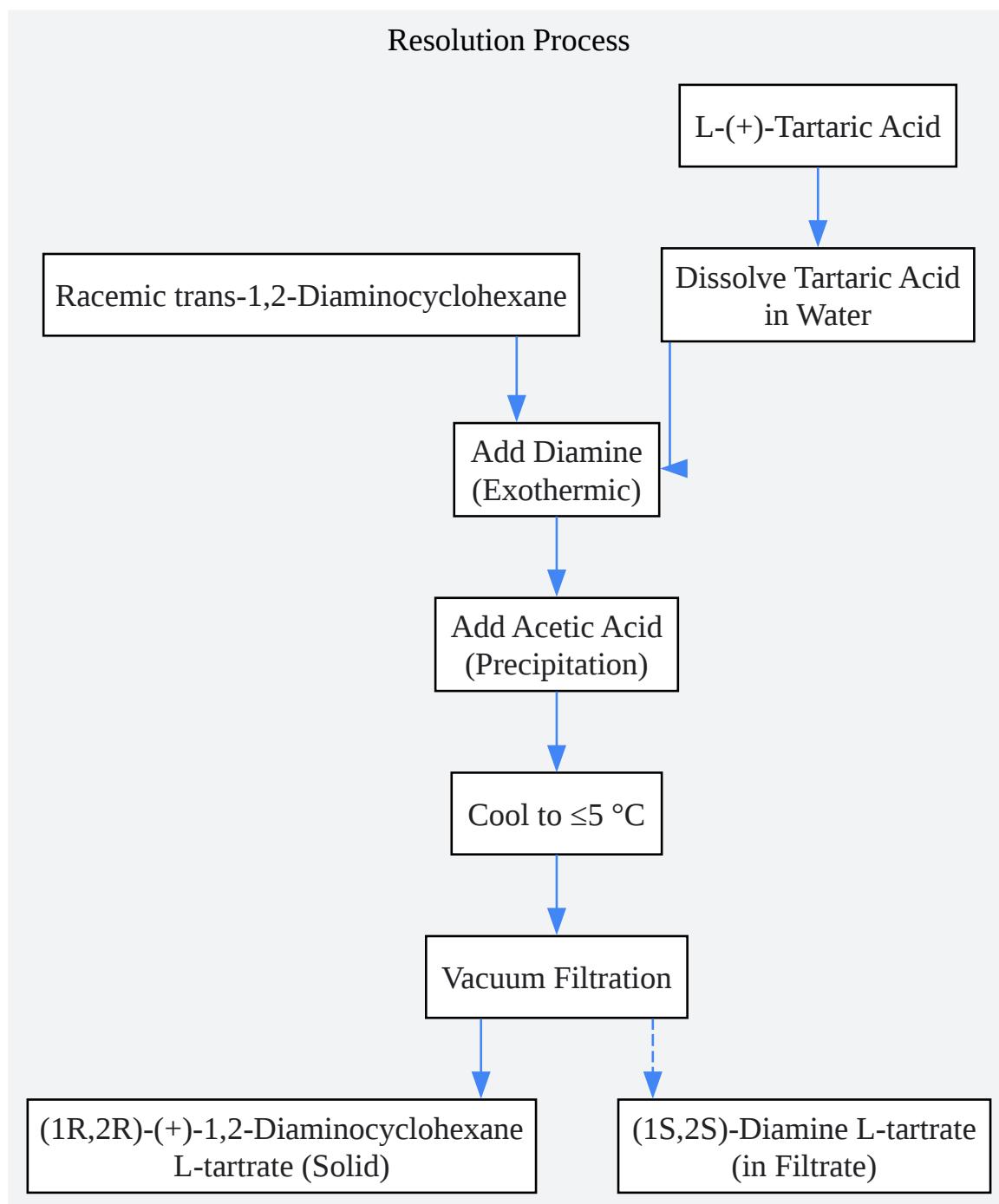
Materials:

- L-(+)-Tartaric acid
- (\pm)-trans-1,2-Diaminocyclohexane (mixture of cis and trans isomers is also acceptable)
- Distilled water
- Glacial acetic acid
- Methanol

Procedure:

- In a beaker equipped with a stirrer, dissolve L-(+)-tartaric acid (0.99 mol) in distilled water (400 mL).[\[10\]](#)
- Stir the solution at room temperature until all the tartaric acid has dissolved.
- Slowly add the (\pm)-trans-1,2-diaminocyclohexane (1.94 mol) to the stirred solution. The addition is exothermic, and the rate of addition should be controlled to allow the temperature to reach approximately 70 °C.[\[10\]](#)
- To the resulting solution, add glacial acetic acid (1.75 mol) at a rate that maintains the temperature just below 90 °C. A white precipitate of (1R,2R)-1,2-diammoniumcyclohexane mono-(+)-tartrate salt will form immediately.[\[3\]](#)
- Vigorously stir the resulting slurry while allowing it to cool to room temperature over a period of 2 hours.[\[10\]](#)

- Further cool the mixture in an ice bath to ≤ 5 °C for at least 2 hours to maximize precipitation.
[\[3\]](#)[\[10\]](#)
- Collect the precipitate by vacuum filtration.
- Wash the filter cake with ice-cold water (100 mL) and then with methanol (5 x 100 mL).[\[3\]](#)[\[10\]](#)
- Dry the solid under reduced pressure at 40 °C to yield **(1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate** as a white solid.[\[10\]](#)



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Caption: Workflow for the chiral resolution of racemic trans-1,2-diaminocyclohexane.

Synthesis of (R,R)-Jacobsen's Catalyst

(1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate is the direct precursor for the synthesis of the chiral diamine needed for Jacobsen's catalyst. The synthesis involves the liberation of the free diamine, followed by condensation with 3,5-di-tert-butylsalicylaldehyde to form the salen ligand, and subsequent metallation.

Part A: Synthesis of the (R,R)-Salen Ligand

Materials:

- **(1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate**
- Potassium carbonate
- Water
- Ethanol
- 3,5-di-tert-butylsalicylaldehyde

Procedure:

- In a round-bottom flask, dissolve **(1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate** (4.20 mmol) and potassium carbonate (1.16 g) in water (6.0 mL).[\[1\]](#)
- Add ethanol (22 mL) to the solution.
- Equip the flask with a reflux condenser and heat the mixture to reflux.
- In a separate flask, dissolve 3,5-di-tert-butylsalicylaldehyde (8.50 mmol) in ethanol (10 mL), heating gently if necessary.
- Add the warm salicylaldehyde solution to the refluxing diamine solution.
- Continue to reflux the mixture for 1 hour.
- Cool the reaction mixture to room temperature, and then in an ice bath to induce crystallization of the salen ligand.

- Collect the yellow crystalline product by vacuum filtration, wash with cold ethanol, and dry.

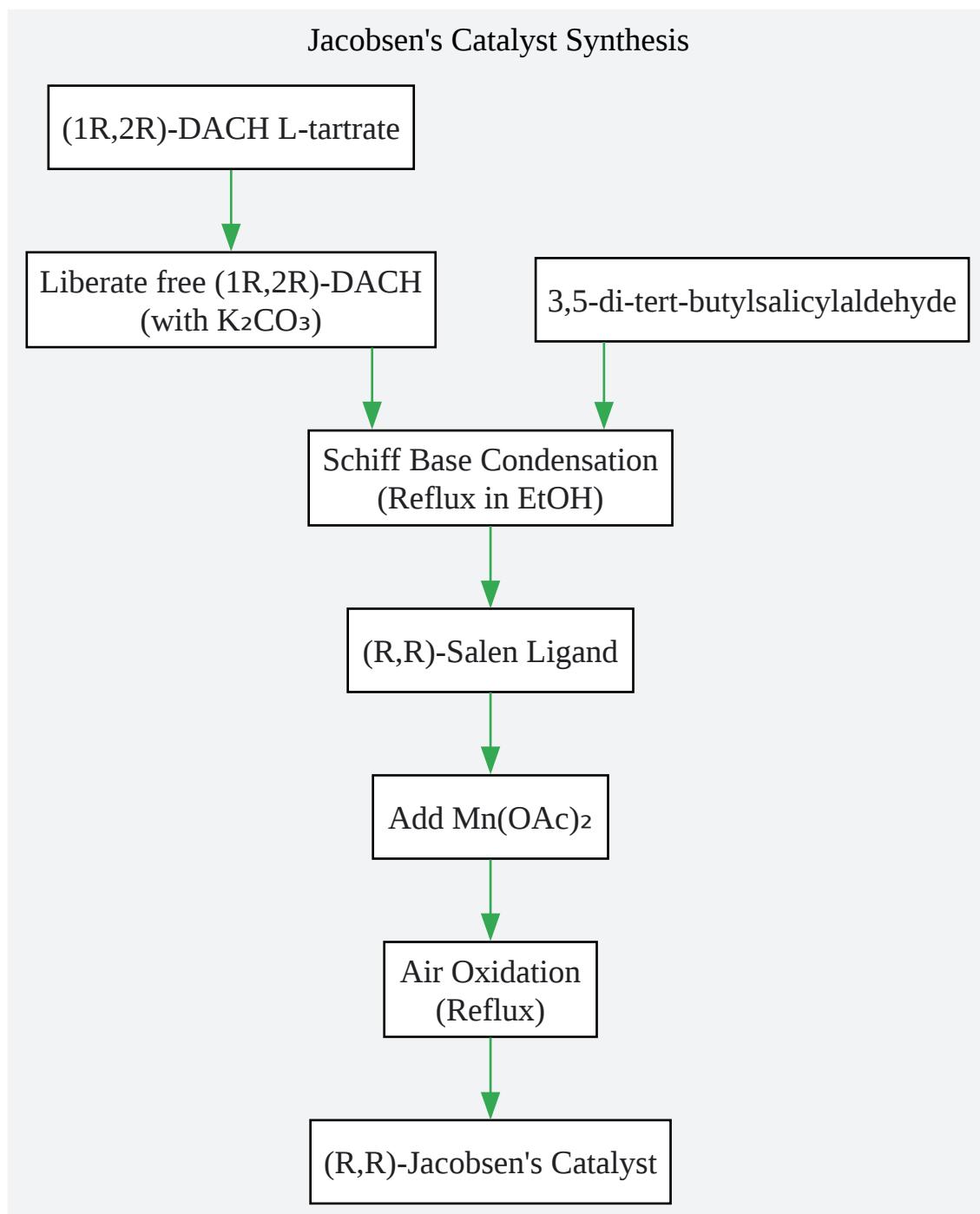
Part B: Synthesis of the (R,R)-Manganese(III) Complex (Jacobsen's Catalyst)

Materials:

- (R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine (the salen ligand from Part A)
- Absolute ethanol
- Manganese(II) acetate tetrahydrate ($\text{Mn}(\text{OAc})_2 \cdot 4\text{H}_2\text{O}$)
- Lithium chloride (LiCl)

Procedure:

- In a three-neck flask equipped with a reflux condenser and a magnetic stirrer, suspend the salen ligand (from Part A) in absolute ethanol.
- Heat the mixture to reflux for 20 minutes.
- Add solid manganese(II) acetate tetrahydrate (2.0 equivalents) in one portion.
- Continue refluxing for 30 minutes.
- Bubble air through the solution at a slow rate while maintaining reflux for 1 hour to facilitate oxidation to Mn(III).
- After cooling, add solid lithium chloride and stir.
- The crude Jacobsen's catalyst will precipitate as a brown solid. Collect the solid by vacuum filtration, wash with cold ethanol, and dry.



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Caption: Synthesis pathway for (R,R)-Jacobsen's catalyst.

Enantioselective Epoxidation of an Alkene

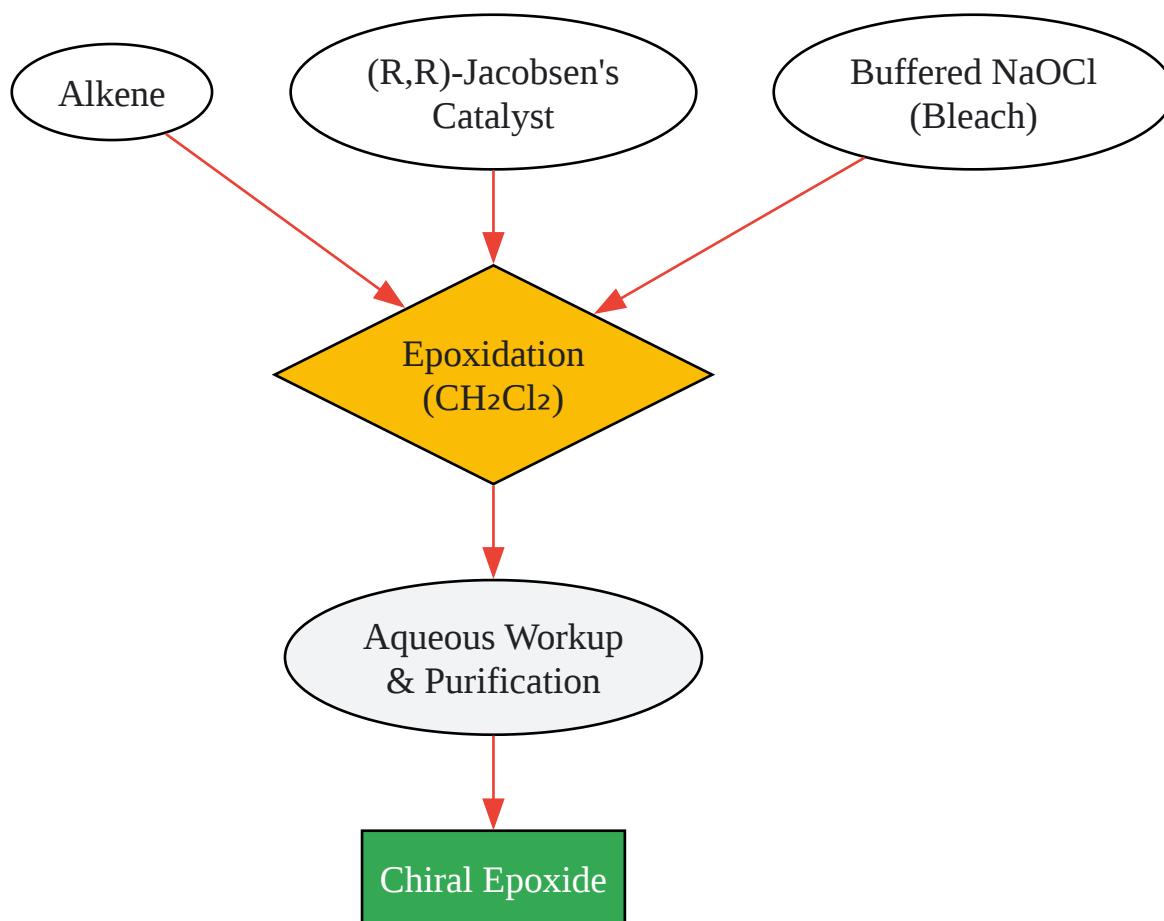
Jacobsen's catalyst is a highly effective catalyst for the enantioselective epoxidation of unfunctionalized alkenes using common oxidants like sodium hypochlorite (bleach).

Materials:

- (R,R)-Jacobsen's catalyst
- Alkene (e.g., 1,2-dihydronaphthalene, styrene)
- Dichloromethane (CH_2Cl_2)
- Commercial household bleach (sodium hypochlorite solution)
- Sodium phosphate, dibasic (Na_2HPO_4)
- Sodium hydroxide (NaOH) solution (1 M)

Procedure:

- Prepare a buffered bleach solution by adding 5 mL of 0.05 M Na_2HPO_4 to 12.5 mL of commercial bleach. Adjust the pH to 11.3 with 1 M NaOH .^[1]
- In a flask, dissolve the alkene and a catalytic amount of (R,R)-Jacobsen's catalyst (typically 1-5 mol%) in dichloromethane.
- Stir the solution vigorously and add the buffered bleach solution.
- Continue vigorous stirring at room temperature. Monitor the reaction progress by TLC.
- Upon completion, separate the organic layer.
- Wash the organic layer with saturated sodium chloride solution (brine), dry over anhydrous sodium sulfate, and filter.
- Remove the solvent under reduced pressure to obtain the crude epoxide.
- The crude product can be purified by flash chromatography on silica gel. The enantiomeric excess of the product can be determined by chiral GC or HPLC analysis.



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Caption: General workflow for the enantioselective epoxidation using Jacobsen's catalyst.

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